molecular formula C19H23N7O B15114039 6-{4-[4-Methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-3-carbonitrile

6-{4-[4-Methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-3-carbonitrile

Cat. No.: B15114039
M. Wt: 365.4 g/mol
InChI Key: YDVLBGDMJNNYHI-UHFFFAOYSA-N
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Description

6-{4-[4-Methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-3-carbonitrile is a complex organic compound that features a pyridine ring substituted with a piperazine ring, which is further substituted with a pyrimidine ring containing a morpholine moiety

Preparation Methods

The synthesis of 6-{4-[4-Methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-3-carbonitrile typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the pyrimidine ring: This can be achieved through the reaction of appropriate precursors under specific conditions, such as heating with a base.

    Introduction of the morpholine moiety: This step involves the substitution of a leaving group on the pyrimidine ring with morpholine.

    Formation of the piperazine ring: This can be done by reacting the pyrimidine derivative with a piperazine compound.

    Attachment of the pyridine ring: The final step involves the coupling of the piperazine derivative with a pyridine ring containing a nitrile group.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

6-{4-[4-Methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitrile groups to amines or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-{4-[4-Methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-3-carbonitrile has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biology: It can be used in biological studies to investigate its effects on cellular processes and pathways.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Industry: It can be used as an intermediate in the synthesis of other complex molecules or as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 6-{4-[4-Methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

6-{4-[4-Methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-3-carbonitrile can be compared with other similar compounds, such as:

These compounds share structural similarities but may differ in their specific substituents and overall properties. The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties.

Properties

Molecular Formula

C19H23N7O

Molecular Weight

365.4 g/mol

IUPAC Name

6-[4-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)piperazin-1-yl]pyridine-3-carbonitrile

InChI

InChI=1S/C19H23N7O/c1-15-12-18(25-8-10-27-11-9-25)23-19(22-15)26-6-4-24(5-7-26)17-3-2-16(13-20)14-21-17/h2-3,12,14H,4-11H2,1H3

InChI Key

YDVLBGDMJNNYHI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=C(C=C3)C#N)N4CCOCC4

Origin of Product

United States

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